(-)-3-Methoxy Butorphanol-d6
Description
(-)-3-Methoxy Butorphanol-d6 is a deuterated analog of butorphanol, a synthetic opioid agonist-antagonist with mixed κ-opioid receptor agonist and μ-opioid receptor antagonist activity. The compound is chemically defined by the molecular formula C21H23D6NO2 (molecular weight: 333.5 g/mol) and features six deuterium atoms at the 5,6,7,8,9,10 positions of the hexahydro-8aH-9,4b-(epiminoethano)phenanthrene backbone, along with a 3-methoxy substituent on the aromatic ring . Its IUPAC name is (4bS,8aS,9R)-11-(cyclobutylmethyl)-5,6,7,8,9,10-hexahydro-8aH-9,4b-(epiminoethano)phenanthrene-5,5,6,6,7,7-d6-3,8a-diol.
The 3-methoxy group further distinguishes this compound from other butorphanol derivatives, influencing lipophilicity and receptor-binding affinity. It is primarily used as a reference standard in analytical studies (e.g., LC-MS, NMR) to quantify butorphanol in biological matrices .
Properties
CAS No. |
1329610-46-9 |
|---|---|
Molecular Formula |
C22H31NO2 |
Molecular Weight |
347.532 |
InChI |
InChI=1S/C22H31NO2/c1-25-18-8-7-17-13-20-22(24)10-3-2-9-21(22,19(17)14-18)11-12-23(20)15-16-5-4-6-16/h7-8,14,16,20,24H,2-6,9-13,15H2,1H3/t20-,21+,22-/m1/s1/i2D2,3D2,9D2 |
InChI Key |
DTVODKGBEXBXFW-NTLZGNKYSA-N |
SMILES |
COC1=CC2=C(CC3C4(C2(CCCC4)CCN3CC5CCC5)O)C=C1 |
Synonyms |
(-)-N-Cyclobutylmethyl-14β-hydroxy-3-methoxymorphinan-d6; 17-(Cyclobutylmethyl)-3-methoxy-morphinan-14-ol-d6; |
Origin of Product |
United States |
Preparation Methods
The synthesis of (-)-3-Methoxy Butorphanol-d6 involves the incorporation of deuterium atoms into the Butorphanol molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial production methods for this compound are typically carried out under controlled conditions to ensure the purity and consistency of the product. This may involve the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
(-)-3-Methoxy Butorphanol-d6: undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace functional groups with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can yield ketones, while reduction can yield alcohols .
Scientific Research Applications
(-)-3-Methoxy Butorphanol-d6: has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms allow researchers to trace the metabolic pathways of Butorphanol in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Pharmacodynamic Studies: Researchers can study the interactions of Butorphanol with its molecular targets, such as opioid receptors, to understand its mechanism of action and therapeutic effects.
Analytical Chemistry: The compound can be used as an internal standard in mass spectrometry to quantify the concentration of Butorphanol in biological samples.
Drug Development: Insights gained from studying This compound can aid in the development of new opioid analgesics with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (-)-3-Methoxy Butorphanol-d6 is similar to that of Butorphanol. It acts as a partial agonist at the mu-opioid receptors and an antagonist at the kappa-opioid receptors. This dual action results in analgesic effects with a lower risk of respiratory depression compared to full agonists. The deuterium atoms do not significantly alter the pharmacological activity but help in tracing the compound’s interactions within the body .
Comparison with Similar Compounds
Deuterated vs. Non-Deuterated Butorphanol
The non-deuterated parent compound, (-)-butorphanol (CAS 42408-82-2), shares the same core structure but lacks deuterium. Comparative pharmacokinetic studies of deuterated vs. non-deuterated drugs (e.g., deutetrabenazine) demonstrate that deuteration reduces metabolic clearance by up to 50%, suggesting that (-)-3-Methoxy Butorphanol-d6 may exhibit slower hepatic oxidation compared to its protiated counterpart .
3-Methoxy Substitution vs. Other Aromatic Substituents
The 3-methoxy group significantly impacts physicochemical properties. For example:
- Lipophilicity: In methoxy-substituted compounds, the 3-methoxy isomer typically exhibits higher lipophilicity (logK) than 2- or 4-methoxy analogs. For instance, in a study of bromo- and methoxy-substituted compounds, 3-methoxy derivatives (e.g., 3c/4c) showed logK values 0.2–0.5 units higher than 2- or 4-methoxy isomers . This trend suggests that this compound may have enhanced membrane permeability compared to butorphanol derivatives with substituents at other positions.
| Compound | Substituent Position | logK Value | Reference |
|---|---|---|---|
| 3b/4b | 2-methoxy | 1.8 | |
| 3c/4c | 3-methoxy | 2.3 | |
| 3d/4d | 4-methoxy | 1.6 |
- Receptor Binding: Methoxy groups can sterically hinder receptor interactions. In bupropion analogs, 3-methoxy substitution (e.g., PAL-1465) reduced chaperone activity by ~9% compared to unsubstituted bupropion, while 3-chloro analogs retained full efficacy . This suggests that electronic and steric effects of the 3-methoxy group may modulate opioid receptor engagement in (-)-3-Methoxy Butorphanol-d5.
Pharmacological and Functional Comparisons
Opioid Activity Relative to Other Agonist-Antagonists
This compound is structurally related to nalbuphine and pentazocine, which also exhibit κ-agonist/μ-antagonist activity. Key differences include:
- Deuteration: Unlike nalbuphine, the deuterated backbone of this compound may delay CYP3A4-mediated N-dealkylation, a major metabolic pathway for opioids.
- 3-Methoxy vs.
Antifilarial and Neuroactive Compounds
For example, 3-methoxy flavones exhibited 100% anti-onchocerca activity at 30 µg/mL, highlighting the role of methoxy groups in improving potency . This supports the hypothesis that the 3-methoxy group in this compound could optimize its therapeutic index.
Q & A
[Basic] What experimental methodologies are recommended for characterizing the structural integrity of (-)-3-Methoxy Butorphanol-d6?
To confirm structural fidelity, researchers should combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify deuteration at six positions and the 3-methoxy substitution. Compare spectra with non-deuterated analogs to identify isotopic shifts .
- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns to resolve enantiomeric purity, as stereochemical integrity is critical for receptor-binding studies .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and deuterium incorporation ratios (≥98%) using high-resolution MS (HRMS) .
[Basic] How should researchers handle and store this compound to prevent degradation?
- Storage : Aliquot the compound in amber vials under inert gas (e.g., argon) and store at -20°C to minimize light-/oxygen-induced degradation .
- Stability Testing : Perform periodic HPLC analysis to detect degradation products (e.g., demethylation or deuterium loss). Use accelerated stability studies (40°C/75% RH) to model long-term storage conditions .
[Advanced] How can researchers resolve discrepancies in receptor-binding affinity data for this compound?
Discrepancies may arise from enantiomeric impurities or assay conditions:
- Chiral Purity Validation : Re-analyze batches via circular dichroism (CD) or chiral HPLC to rule out contamination by (+)-enantiomers, which exhibit different κ-opioid receptor affinities .
- Assay Optimization : Standardize buffer pH (7.4 ± 0.1) and temperature (37°C) across experiments. Use radiolabeled ligands (e.g., -naloxone) for competitive binding assays to improve reproducibility .
[Advanced] What synthetic strategies optimize deuteration efficiency in this compound?
Deuteration at six positions requires catalytic hydrogenation or isotope exchange:
- Catalytic Hydrogenation : Use Pd/C or Raney nickel with deuterium gas () under controlled pressure (3–5 atm) to replace protiated H atoms. Monitor reaction progress via MS to avoid over-deuteration .
- Isotope Exchange : For recalcitrant positions, employ base-catalyzed exchange (e.g., DO/NaOD) at elevated temperatures (80–100°C) .
[Basic] What safety protocols are critical when handling this compound in vitro studies?
- Personal Protective Equipment (PPE) : Use nitrile gloves, Tychem® 6000 F suits, and fume hoods to prevent dermal/oral exposure .
- Waste Disposal : Neutralize residues with 10% acetic acid before incineration to avoid environmental release .
[Advanced] How can researchers interpret conflicting metabolic stability data for this compound in hepatic microsomes?
- Isotope Effects : Deuterium at metabolically labile positions (e.g., C-7) may reduce CYP450-mediated oxidation, prolonging half-life. Compare with non-deuterated controls to quantify kinetic isotope effects (KIEs) .
- Enzyme Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Validate with recombinant enzymes .
[Advanced] What analytical strategies validate this compound as an internal standard in pharmacokinetic studies?
- Matrix Effects : Spike deuterated compound into plasma/serum at 1–100 ng/mL and quantify via LC-MS/MS. Ensure <15% matrix suppression/enhancement vs. solvent-based standards .
- Cross-Validation : Compare pharmacokinetic parameters (AUC, ) with non-deuterated Butorphanol to confirm isotopic fidelity under in vivo conditions .
[Basic] How can researchers ensure batch-to-batch consistency in this compound synthesis?
- Quality Control (QC) : Mandate Certificates of Analysis (COA) with ≥95% chemical purity (HPLC) and ≥98% isotopic enrichment (HRMS) for each batch .
- Process Analytical Technology (PAT) : Implement real-time FT-IR monitoring during synthesis to detect deviations in reaction intermediates .
[Advanced] What computational methods predict the physicochemical properties of this compound?
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate logP (lipophilicity) and pKa. Validate predictions with experimental shake-flask (logP) and potentiometric (pKa) data .
- Molecular Dynamics (MD) : Simulate membrane permeability in silico to guide formulation design (e.g., lipid nanoparticles) .
[Advanced] How do researchers address discrepancies in in vitro vs. in vivo efficacy studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
